molecular formula C20H25N5O B10989270 N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Cat. No.: B10989270
M. Wt: 351.4 g/mol
InChI Key: YRHXBHCNUHGSKH-UHFFFAOYSA-N
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Description

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a tetrahydroindazole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole intermediate, followed by the formation of the tetrahydroindazole carboxamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and reduce production costs while maintaining the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research indicates that indazole derivatives, including the target compound, exhibit significant antimicrobial properties. Specifically, indazole compounds have been shown to possess activity against various bacterial strains and fungi. For instance, derivatives have demonstrated effectiveness against Candida albicans and other pathogenic fungi, suggesting potential use in treating fungal infections .

Antiviral Properties
Recent studies have highlighted the potential of benzimidazole derivatives as antiviral agents. These compounds can inhibit viral replication and are being investigated for their efficacy against viruses such as SARS-CoV-2. The structural features of the indazole scaffold contribute to its biological activity, making it a candidate for further antiviral development .

Oncology Applications

Cancer Treatment
Indazole compounds are being explored for their anti-cancer properties. They have been shown to inhibit specific protein kinases involved in cancer cell proliferation and survival. The modulation of these pathways can lead to reduced tumor growth in various cancer models . For example, compounds targeting angiogenesis—a critical process in tumor growth—are particularly promising .

Neuroprotective Effects

Cognitive Disorders
Emerging evidence suggests that indazole derivatives may have neuroprotective effects. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in neuropharmacology .

Antiparasitic Activity

Protozoal Infections
Indazole derivatives have shown promise in treating protozoal infections such as those caused by Giardia intestinalis and Entamoeba histolytica. The evaluated compounds exhibited lower IC50 values compared to standard treatments like metronidazole, indicating superior efficacy against these parasites .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is crucial for optimizing its biological activity. Modifications to the benzimidazole and indazole moieties can enhance potency and selectivity against target pathogens or cancer cells.

Modification Effect on Activity
Substituents on benzene ringAlters antimicrobial efficacy
Variations in pentyl chainImpacts pharmacokinetics and bioavailability

Case Studies

Several case studies illustrate the compound's applications:

  • Antimicrobial Efficacy Study : A study evaluated multiple indazole derivatives against various bacteria and fungi. Results indicated that certain modifications significantly increased antimicrobial potency .
  • Cancer Cell Line Study : Research involving human cancer cell lines demonstrated that specific indazole derivatives inhibited cell proliferation by inducing apoptosis through targeted kinase inhibition .
  • Neuroprotection Research : A recent investigation into the neuroprotective effects of benzimidazole derivatives found promising results in reducing oxidative stress markers in neuronal cultures .

Mechanism of Action

The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to alterations in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and tetrahydroindazole carboxamides. Examples include:

Uniqueness

N-[5-(1H-1,3-BENZODIAZOL-2-YL)PENTYL]-4,5,6,7-TETRAHYDRO-2H-INDAZOLE-3-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzimidazole and tetrahydroindazole carboxamide moieties allows for versatile applications and potential therapeutic benefits .

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide is a compound of interest due to its potential therapeutic applications. The structure features a benzimidazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound can be represented as follows:

C18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_{4}\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Modulation of Cell Proliferation : Studies indicate that it may affect cell cycle progression and induce apoptosis in certain cancer cell lines.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that the compound displays IC50 values in the nanomolar range, indicating potent antiproliferative effects. For example:
    Cell LineIC50 (nM)
    SNU1677.4 ± 6.2
    KG125.3 ± 4.6

These results suggest that the compound can effectively inhibit the growth of cancer cells.

Immunomodulatory Effects

Another area of interest is the immunomodulatory activity of this compound. Research indicates that it can modulate T cell activity by:

  • Cell Cycle Arrest : The compound has been reported to induce G1 phase arrest in activated T cells without affecting interleukin-2 production, suggesting a selective immunosuppressive effect .

Study on Antitumor Efficacy

A notable study evaluated the antitumor efficacy of this compound in animal models. The findings revealed:

  • Tumor Growth Inhibition : The compound significantly reduced tumor size in xenograft models.

Clinical Implications

While preclinical data are promising, further clinical trials are necessary to evaluate the safety and efficacy in humans. The pharmacokinetics and potential side effects must be thoroughly investigated before clinical application.

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C20H25N5O/c26-20(19-14-8-3-4-9-15(14)24-25-19)21-13-7-1-2-12-18-22-16-10-5-6-11-17(16)23-18/h5-6,10-11H,1-4,7-9,12-13H2,(H,21,26)(H,22,23)(H,24,25)

InChI Key

YRHXBHCNUHGSKH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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